N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide
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Overview
Description
N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a complex organic compound that features a benzene ring, a cyano group, an oxazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the cyano group and the sulfonamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides, oxazole derivatives, and cyano-containing compounds. Examples include:
- N-benzyl-4-{4-cyano-5-[(2-methylpropyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzyl-4-[4-cyano-5-(2-methylpropylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16(2)14-24-22-20(13-23)25-21(29-22)18-9-11-19(12-10-18)30(27,28)26(3)15-17-7-5-4-6-8-17/h4-12,16,24H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBSODURLOYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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